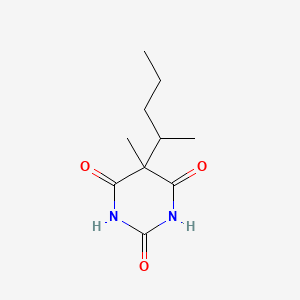
Barbituric acid, 5-methyl-5-(1-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(1-methylbutyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used for their sedative, hypnotic, and anticonvulsant properties . This particular compound is known for its applications in medicine, particularly in anesthesia and the treatment of certain neurological conditions.
Preparation Methods
The synthesis of 5-Methyl-5-(1-methylbutyl)barbituric acid typically involves a multi-step process:
Bromination: Diethyl ethylmalonate is brominated to introduce a bromine atom.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl bromide.
Cyclization and Acidification: The alkylated product is then cyclized and acidified to form the barbituric acid derivative.
For industrial production, the process is optimized to ensure high purity and yield, with steps including purification and crystallization to remove impurities .
Chemical Reactions Analysis
5-Methyl-5-(1-methylbutyl)barbituric acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include bromine, sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-5-(1-methylbutyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Researchers study its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is used in the development of anesthetic agents and anticonvulsants.
Industry: The compound is used in the manufacture of pharmaceuticals and in various chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-5-(1-methylbutyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
Comparison with Similar Compounds
5-Methyl-5-(1-methylbutyl)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and in euthanasia.
Amobarbital: Used for its sedative and hypnotic effects
What sets 5-Methyl-5-(1-methylbutyl)barbituric acid apart is its specific molecular structure, which influences its pharmacokinetic properties and its interaction with the GABA receptor, making it unique in its effects and applications.
Properties
CAS No. |
52944-65-7 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-6(2)10(3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
InChI Key |
IMOLACLDLQJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















